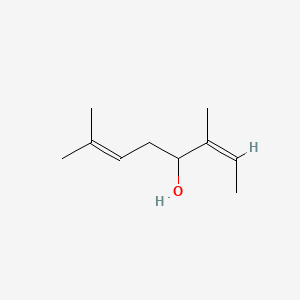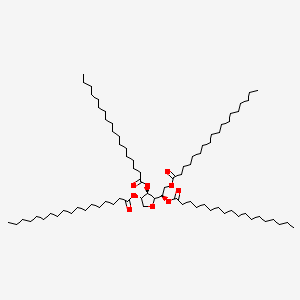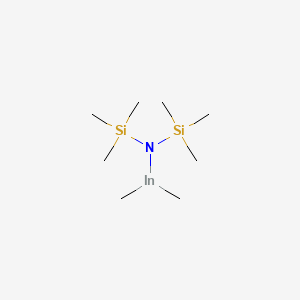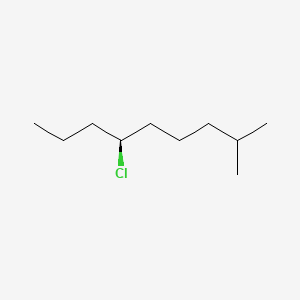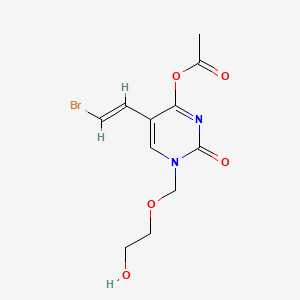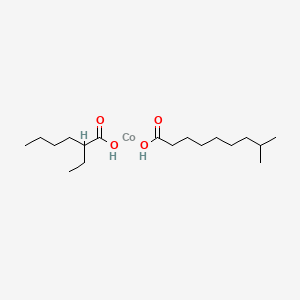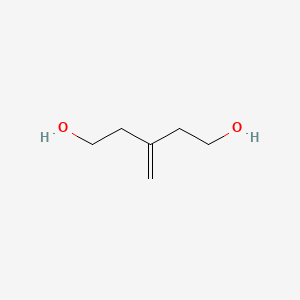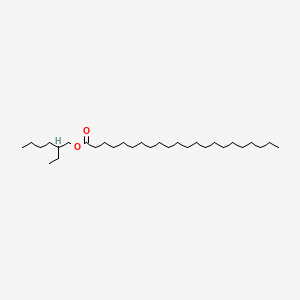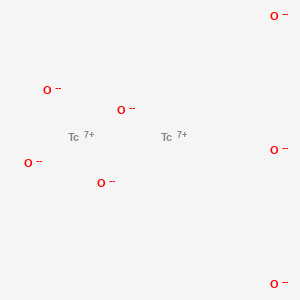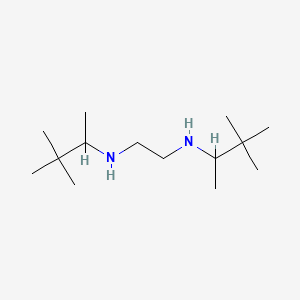
N,N'-Bis(3,3-dimethyl-2-butyl)-ethylenediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Bis(3,3-dimethyl-2-butyl)-ethylenediamine: is an organic compound with a complex structure, characterized by the presence of two 3,3-dimethyl-2-butyl groups attached to an ethylenediamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(3,3-dimethyl-2-butyl)-ethylenediamine typically involves the reaction of ethylenediamine with 3,3-dimethyl-2-butyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
On an industrial scale, the production of N,N’-Bis(3,3-dimethyl-2-butyl)-ethylenediamine may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated reactors and real-time monitoring systems helps in maintaining the desired reaction conditions and minimizing the formation of by-products .
化学反応の分析
Types of Reactions
N,N’-Bis(3,3-dimethyl-2-butyl)-ethylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halides, sulfonates; reactions are facilitated by bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Amine oxides
Reduction: Secondary amines
Substitution: Various substituted ethylenediamine derivatives
科学的研究の応用
N,N’-Bis(3,3-dimethyl-2-butyl)-ethylenediamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: Investigated for its potential role in modulating biological pathways, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating certain diseases, particularly those involving abnormal cell signaling pathways.
作用機序
The mechanism of action of N,N’-Bis(3,3-dimethyl-2-butyl)-ethylenediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and modulating various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the overall metabolic processes.
類似化合物との比較
Similar Compounds
- N,N’-Bis(3,3-dimethylbutan-2-yl)hexane-1,6-diamine
- N,N’-Bis(3,3-dimethyl-2-butyl)-propylenediamine
- N,N’-Bis(3,3-dimethyl-2-butyl)-butylenediamine
Uniqueness
N,N’-Bis(3,3-dimethyl-2-butyl)-ethylenediamine stands out due to its specific structural configuration, which imparts unique chemical properties. Its ability to form stable complexes with transition metals and its potential biological activity make it a valuable compound for various applications. Compared to similar compounds, it may offer enhanced stability, reactivity, and selectivity in chemical reactions.
特性
CAS番号 |
93761-28-5 |
|---|---|
分子式 |
C14H32N2 |
分子量 |
228.42 g/mol |
IUPAC名 |
N,N'-bis(3,3-dimethylbutan-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C14H32N2/c1-11(13(3,4)5)15-9-10-16-12(2)14(6,7)8/h11-12,15-16H,9-10H2,1-8H3 |
InChIキー |
AOCQHKZHPHCRTK-UHFFFAOYSA-N |
正規SMILES |
CC(C(C)(C)C)NCCNC(C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




